molecular formula C8H6O3 B1584447 2-Hydroxyisophthalaldehyde CAS No. 3328-69-6

2-Hydroxyisophthalaldehyde

Cat. No. B1584447
CAS RN: 3328-69-6
M. Wt: 150.13 g/mol
InChI Key: JJOPQMAMJLOGFB-UHFFFAOYSA-N
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Description

2-Hydroxyisophthalaldehyde, also known as 2,6-Diformylphenol, is a chemical compound with the molecular formula C8H6O3 . It has a molecular weight of 150.13 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-Hydroxyisophthalaldehyde involves a [3 + 3] cyclocondensation of trans-(R,R)-1,2-diaminocyclohexane with 2-hydroxyisophthalaldehyde derivatives . This process results in the formation of triangular vase-like hexaimines called calixsalens .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyisophthalaldehyde is characterized by a density of 1.4±0.1 g/cm3, a boiling point of 219.0±25.0 °C at 760 mmHg, and a molar refractivity of 41.6±0.3 cm3 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .


Chemical Reactions Analysis

In one study, a new fluorescence probe was synthesized via the Knoevenagel reaction between 5-tert-butyl-2-hydroxyisophthalaldehyde and malononitrile followed by an intramolecular nitrile-phenol condensation reaction .


Physical And Chemical Properties Analysis

2-Hydroxyisophthalaldehyde is a solid substance . . Its physical form is described as a white to light yellow to light orange powder to crystal . The melting point is 124ºC .

Scientific Research Applications

Synthesis and Catalysis

2-Hydroxyisophthalaldehyde has been involved in various synthetic processes. For instance, it has been produced through selective mono- and bis-oxidations of 2,6-bis(hydroxy-methyl) phenols with active manganese dioxide under specific conditions (Xie, Zhang, Yan, & Yuan, 1994). Moreover, 2-hydroxyisophthalaldehyde derivatives have been used in the formation of hexaimines called calixsalens, demonstrating stereoselective synthesis (Petryk, Biniek, Janiak, & Kwit, 2016). These examples indicate its potential in organic synthesis and catalysis.

Chemosensors and Imaging

2-Hydroxyisophthalaldehyde-based compounds have shown potential in chemosensing and imaging applications. For example, a study detailed the development of a Schiff-base ligand derived from 2-hydroxyisophthalaldehyde for the dual detection of Zn2+ and Cu2+ ions, demonstrating its potential in environmental and biological studies (Mandal, Ghorai, Pal, Karmakar, & Saha, 2019).

Enzymatic Reactions and Green Chemistry

In the context of green chemistry, 2-hydroxyisophthalaldehyde and its derivatives have been explored in enzymatic reactions. For instance, benzaldehyde lyase, a highly enantioselective enzyme, has been used to catalyze the formation and cleavage of benzoin derivatives, indicating potential applications in asymmetric synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Material Science and Molecular Structure

The compound has also been explored in material science and molecular structure studies. For instance, intramolecular hydrogen bonding and the molecular structure of derivatives like 4,6-dihydroxyisophthalaldehyde have been examined, providing insights into resonance-assisted hydrogen bonding (Borisenko, Zauer, & Hargittai, 1996).

Conclusion2-Hydroxyisophthalaldehyde plays a significant role in various scientific research areas, from synthesis and catalysis to chemosensors, enzymatic reactions, and material science. The compound's versatility in these fields highlights its potential in advancing

Scientific Research Applications of 2-Hydroxyisophthalaldehyde

Synthesis and Chemical Transformations

2-Hydroxyisophthalaldehyde (2-HIA) is utilized in various synthetic processes. It is produced from the selective mono- and bis-oxidation of 2,6-bis(hydroxy-methyl) phenols with active manganese dioxide, highlighting its role in developing specialized organic compounds (Xie, Zhang, Yan, & Yuan, 1994). Additionally, it forms complexes with transition metal ions, indicating potential in coordination chemistry (Mostafa, 1998).

Enzymatic Reactions and Green Chemistry

2-HIA also finds applications in enzymatic reactions and green chemistry. For example, its derivative, 4-hydroxyisophthalaldehyde, has been used in enzymatic processes such as asymmetric C–C bond formation, demonstrating its utility in more environmentally friendly chemical processes (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Molecular Structure and Material Science

Research has also been conducted on the molecular structure of 2-HIA and its derivatives, with studies focusing on intramolecular hydrogen bonding and its impact on molecular geometry. Such research aids in understanding the fundamental properties of these compounds and their potential applications in material science (Borisenko, Zauer, & Hargittai, 1996).

Biomedical and Analytical Applications

In the biomedical field, 2-HIA derivatives have been explored as potential chemosensors. For instance, a study on 2-hydroxy-5-methylisophthalaldehyde-based Schiff-base ligand demonstrated its application in the fluorescent and colorimetric detection of metal ions, which is significant for environmental and biological monitoring (Mandal, Ghorai, Pal, Karmakar, & Saha, 2019).

Safety And Hazards

2-Hydroxyisophthalaldehyde is classified under GHS07 for safety . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, wearing protective gloves and eye protection, and washing thoroughly after handling .

Future Directions

2-Hydroxyisophthalaldehyde has potential applications in the synthesis of polyurethanes . It also plays a role in the formation of calixsalens, which are chiral triangular hexaimines . These compounds have potential applications in various fields due to their unique structure .

properties

IUPAC Name

2-hydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOPQMAMJLOGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323171
Record name 2-Hydroxyisophthalaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyisophthalaldehyde

CAS RN

3328-69-6
Record name 3328-69-6
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Record name 2-Hydroxyisophthalaldehyde
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Record name 2-Hydroxyisophthalaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
RC Sausa, DN Lastovickova… - … Section E: Crystallographic …, 2018 - scripts.iucr.org
… The title compounds 5,5′-(propane-2,2-diyl)bis(2-hydroxybenzaldehyde), C 17 H 16 O 4 , (1), and 5,5′-(propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde), C 19 H 16 O 6 , (2), …
Number of citations: 1 scripts.iucr.org
L Zhang, Y Jin, GH Tao, Y Gong, Y Hu… - Angewandte Chemie …, 2020 - Wiley Online Library
… Specifically, we designed 5,5′-(propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde) (iii) with a low symmetry of C 2v as tetratopic vertices. Reducing the symmetry of the precursors …
Number of citations: 41 onlinelibrary.wiley.com
J Wang, J Wu, N Tang - Inorganic Chemistry Communications, 2007 - Elsevier
… A novel bicobalt complex [Co 2 L 2 (C 2 H 5 OH) 2 Cl 2 ] supported by 2-hydroxyisophthalaldehyde oxime was synthesized. This complex is an efficient catalyst for the coupling reaction …
Number of citations: 46 www.sciencedirect.com
RR Gagne, CA Koval, TJ Smith - Journal of the American …, 1977 - ACS Publications
… Condensation of 5-methyl-2-hydroxyisophthalaldehyde with 1,3-diaminopropane in the presence of Cu(ClC>4)r6H20 yielded the binuclearcopper(II) complex, Cu^C^'L, l.5·6 We …
Number of citations: 117 pubs.acs.org
M Petryk, K Biniek, A Janiak, M Kwit - CrystEngComm, 2016 - pubs.rsc.org
… Thus, the non-template reaction between rac-1 and 2-hydroxyisophthalaldehyde is stereoselective and exclusively provides homochiral calixsalens (see path b on Scheme 1). This …
Number of citations: 26 pubs.rsc.org
A Janiak, M Petryk, LJ Barbour, M Kwit - Organic & Biomolecular …, 2016 - pubs.rsc.org
… Calixsalens, chiral triangular hexaimines are readily synthesized by [3 + 3] cyclocondensation of trans-(R,R)-1,2-diaminocyclohexane with 2-hydroxyisophthalaldehyde derivatives. The …
Number of citations: 22 pubs.rsc.org
K Tanaka, Y Watanabe, P Kalicki… - Bulletin of the …, 2012 - journal.csj.jp
… of studying the photochemistry of 2-hydroxyisophthalaldehyde derivatives 7. Herein, we report on the solid-state photochromism of 5-tert-butyl-2-hydroxyisophthalaldehyde (7c), …
Number of citations: 4 www.journal.csj.jp
RR Gagne, CA Koval, TJ Smith… - Journal of the American …, 1979 - ACS Publications
… The complex, Cu"Cu"L(C104)2-2H20, was prepared by condensing 1,3-diaminopropane with 5-methyl-2-hydroxyisophthalaldehyde and CuíClCLL-óLLO. The Cu"Cu" complex was re…
Number of citations: 257 pubs.acs.org
M Petryk, A Janiak, LJ Barbour… - European Journal of …, 2018 - Wiley Online Library
… As the method of choice for the synthesis of aldehydes 3a–i, we employed palladium-catalyzed Suzuki reactions between 5-bromo-2-hydroxyisophthalaldehyde (1) and the respective …
Z Aydin, M Keskinates, B Yilmaz, M Bayrakci - Inorganica Chimica Acta, 2023 - Elsevier
… With this background, herein, we presented a turn-on fluorescent sensor DIH, prepared by combining 5-(tert-butyl)-2-hydroxyisophthalaldehyde and isonicotinohydrazide, for the …
Number of citations: 2 www.sciencedirect.com

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